molecular formula C23H22N2O5S B2676758 4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-17-1

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2676758
CAS RN: 922010-17-1
M. Wt: 438.5
InChI Key: HNWREBUUVFWDFP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ether group (R-O-R’), a sulfonamide group (SO2NH2), and a dibenzo[b,f][1,4]oxazepin ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The ether and sulfonamide groups would likely contribute to the polarity of the molecule, while the dibenzo[b,f][1,4]oxazepin ring would add significant rigidity to the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ether group might undergo reactions with strong acids to form alcohols and alkyl halides. The sulfonamide group could participate in reactions with acids or bases, and the dibenzo[b,f][1,4]oxazepin ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of the rigid dibenzo[b,f][1,4]oxazepin ring. The ether and sulfonamide groups could contribute to its solubility in polar solvents .

Scientific Research Applications

Applications in Photodynamic Therapy

One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their significant potential in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). These features make them excellent candidates as Type II photosensitizers, offering a promising approach for therapeutic interventions in oncology.

Antifungal and Anti-HIV Activities

Another study elaborates on the synthesis of new benzenesulfonamide derivatives that were tested for their antifungal and anti-HIV activities. This research indicates the potential of benzenesulfonamide compounds in developing treatments for fungal infections and HIV, highlighting the versatility of these compounds in addressing a range of infectious diseases (Zareef et al., 2007).

Environmental Contaminant Extraction

A novel approach for the extraction of benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples using low-pressurized microwave-assisted extraction has been developed. This method signifies the environmental presence and impact of such compounds, demonstrating the need for effective detection and extraction techniques for environmental safety and health assessments (Speltini et al., 2016).

Anticancer Potential

Research on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlights their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Enzyme Inhibition Studies

Synthesis, characterization, and antimicrobial activity studies of new Schiff bases derived from sulfamethoxazole and their metal complexes have been conducted, showing significant antimicrobial activities and inhibition effects on carbonic anhydrase II and I enzymes. This research suggests the potential of these compounds in developing new antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research in organic and medicinal chemistry. Future research could explore the synthesis of this compound, its physical and chemical properties, its reactivity, and potential biological activity .

properties

IUPAC Name

4-ethoxy-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-20-12-10-17(13-15(20)2)31(27,28)24-16-9-11-21-18(14-16)23(26)25(3)19-7-5-6-8-22(19)30-21/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWREBUUVFWDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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